Cas no 13627-49-1 (2-Methylpyrimidine-4-carboxylic acid)

2-Methylpyrimidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Methylpyrimidine-4-carboxylic acid
- 2-Methyl-4-pyrimidinecarboxylic acid
- 2-METHYL-PYRIMIDINE-4-CARBOXYLIC ACID
- 4-PyriMidinecarboxylicacid, 2-Methyl-
- 2-methyl-pyrimidine-4-carboxylic aicd
- 2-Methylpyrimidine-4-Carboxylic Acid(WX614004)
- 4-Pyrimidinecarboxylic acid, 2-methyl- (8CI,9CI)
- 2-Methyl-4-pyrimidinecarboxylicacid
- CDBDBWCUGHXFTN-UHFFFAOYSA-N
- BCP26589
- SBB065699
- CM0043
- RP20422
- MCU
- hydro-2-methyl-4-pyrimidinecarboxylic acid
- BB 0259360
- Z489806966
- AB01006763-01
- SY019660
- AM20080269
- 13627-49-1
- FT-0647803
- 2-METHYLPYRIMIDINE-4-CARBOXYLICACID
- SCHEMBL1578942
- J-510097
- SB33035
- F8880-8292
- 2-Methyl-4-pyrimidinecarboxylic acid, AldrichCPR
- CS-W005461
- EN300-45240
- AC-25246
- DTXSID10595513
- AKOS000284298
- BS-13288
- MFCD09834807
- DB-000855
-
- MDL: MFCD09834807
- インチ: 1S/C6H6N2O2/c1-4-7-3-2-5(8-4)6(9)10/h2-3H,1H3,(H,9,10)
- InChIKey: CDBDBWCUGHXFTN-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1C([H])=C([H])N=C(C([H])([H])[H])N=1)=O
計算された属性
- せいみつぶんしりょう: 138.04300
- どういたいしつりょう: 138.042927438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.1
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- PSA: 63.08000
- LogP: 0.48320
2-Methylpyrimidine-4-carboxylic acid セキュリティ情報
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記号:
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/38
- セキュリティの説明: 26
-
危険物標識:
- 危険レベル:IRRITANT
2-Methylpyrimidine-4-carboxylic acid 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-Methylpyrimidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-45240-0.05g |
2-methylpyrimidine-4-carboxylic acid |
13627-49-1 | 95% | 0.05g |
$19.0 | 2023-05-02 | |
Life Chemicals | F8880-8292-2.5g |
2-methylpyrimidine-4-carboxylic acid |
13627-49-1 | 95%+ | 2.5g |
$119.0 | 2023-11-21 | |
Enamine | EN300-45240-0.1g |
2-methylpyrimidine-4-carboxylic acid |
13627-49-1 | 95% | 0.1g |
$19.0 | 2023-05-02 | |
TRC | M320923-50mg |
2-Methylpyrimidine-4-carboxylic Acid |
13627-49-1 | 50mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM167394-5g |
2-Methylpyrimidine-4-carboxylic acid |
13627-49-1 | 97% | 5g |
$254 | 2023-02-18 | |
Apollo Scientific | OR914215-1g |
2-Methylpyrimidine-4-carboxylic acid |
13627-49-1 | 98% | 1g |
£88.00 | 2025-02-21 | |
TRC | M320923-500mg |
2-Methylpyrimidine-4-carboxylic Acid |
13627-49-1 | 500mg |
$ 135.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y0984214-10g |
2-Methylpyrimidine-4-carboxylic acid |
13627-49-1 | 95% | 10g |
$450 | 2024-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NB415-50mg |
2-Methylpyrimidine-4-carboxylic acid |
13627-49-1 | 97% | 50mg |
72.0CNY | 2021-07-10 | |
abcr | AB305282-250 mg |
2-Methyl-4-pyrimidinecarboxylic acid, 95%; . |
13627-49-1 | 95% | 250MG |
€99.30 | 2023-01-23 |
2-Methylpyrimidine-4-carboxylic acid 関連文献
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J. R. Lewis Nat. Prod. Rep. 1988 5 351
-
2. The synthesis of trypanocides. Part IV. The attempted preparation of 4-amino-6-(6-amino-1 : 2-dimethylpyrimidinium-4-amino)-1 : 2-dimethylquinolinium di-iodideF. H. S. Curd,D. N. Richardson J. Chem. Soc. 1955 1853
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Ewa Anna Oprzeska-Zingrebe,Susann Meyer,Alexander Roloff,Hans-J?rg Kunte,Jens Smiatek Phys. Chem. Chem. Phys. 2018 20 25861
2-Methylpyrimidine-4-carboxylic acidに関する追加情報
2-Methylpyrimidine-4-carboxylic Acid: A Comprehensive Overview
2-Methylpyrimidine-4-carboxylic acid, also known by its CAS number 13627-49-1, is a heterocyclic organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the pyrimidine family, which is a class of six-membered aromatic rings containing two nitrogen atoms. The presence of a methyl group at the 2-position and a carboxylic acid group at the 4-position makes this compound unique in terms of its chemical properties and reactivity.
The structure of 2-Methylpyrimidine-4-carboxylic acid is characterized by its planar geometry, which contributes to its stability and ability to participate in various chemical reactions. The carboxylic acid group at the 4-position imparts acidic properties to the molecule, making it a potential candidate for applications in catalysis and material synthesis. Recent studies have highlighted the role of this compound in the development of novel materials, including metal-organic frameworks (MOFs) and coordination polymers.
In terms of synthesis, 2-Methylpyrimidine-4-carboxylic acid can be prepared through various methods, including condensation reactions and cyclization processes. One of the most efficient methods involves the reaction of aldehydes or ketones with ammonia or ammonium salts, followed by subsequent modifications to introduce the methyl and carboxylic acid groups. These methods have been optimized in recent years to improve yield and purity, making this compound more accessible for research and industrial applications.
The chemical properties of 2-Methylpyrimidine-4-carboxylic acid are highly dependent on its functional groups. The carboxylic acid group can undergo esterification or amidation reactions, enabling the formation of derivatives with diverse functionalities. For instance, ester derivatives have been explored for their potential use as biodegradable polymers in packaging and biomedical applications. Additionally, the methyl group at the 2-position enhances the compound's hydrophobicity, which is advantageous in certain drug delivery systems.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2-Methylpyrimidine-4-carboxylic acid. Density functional theory (DFT) calculations have revealed that the compound exhibits significant π-conjugation effects due to its aromatic ring system. These effects influence its electronic properties, making it a promising candidate for applications in organic electronics and optoelectronics.
In terms of biological applications, 2-Methylpyrimidine-4-carboxylic acid has shown potential as a building block for drug design. Its structure resembles certain nucleobases found in DNA and RNA, suggesting that it could serve as a mimic or analog in biochemical studies. Recent research has explored its role as an inhibitor of specific enzymes involved in metabolic pathways, highlighting its potential as a lead compound for drug development.
The environmental impact of 2-Methylpyrimidine-4-carboxylic acid has also been a topic of interest in recent studies. Its biodegradability and toxicity profiles have been assessed under various conditions, providing valuable information for its safe handling and disposal. These studies emphasize the importance of sustainable practices in the synthesis and application of this compound.
In conclusion, 2-Methylpyrimidine-4-carboxylic acid, with its unique chemical structure and versatile functional groups, continues to be a subject of intense research across multiple disciplines. From materials science to drug discovery, this compound offers immense potential for innovation. As new technologies emerge and our understanding deepens, we can expect even more groundbreaking applications for this remarkable molecule.
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